4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide
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Overview
Description
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tricyclic framework, which includes sulfur and nitrogen atoms, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid typically involves the reaction of 5-aminoazole with sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature, followed by heating at 80°C for several hours . The product is then precipitated by adjusting the pH with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate
- 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylic acid
Uniqueness
What sets 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid apart from similar compounds is its specific arrangement of sulfur and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)5-1-2-6-7(3-5)18(16,17)12-9-10-4-11-13(6)9/h1-4H,(H,14,15)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMSJMMMWRUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-98-9 |
Source
|
Record name | 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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